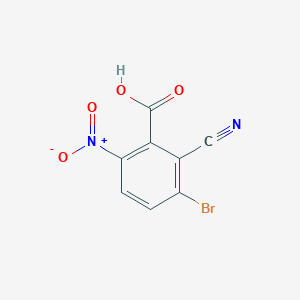

3-Bromo-2-cyano-6-nitrobenzoic acid

Descripción

3-Bromo-2-cyano-6-nitrobenzoic acid is a substituted benzoic acid derivative featuring a bromine atom at the 3-position, a cyano group at the 2-position, and a nitro group at the 6-position. Its molecular formula is C₈H₃BrN₂O₄, with a molecular weight of 295.03 g/mol. The compound’s reactivity and applications are influenced by the electron-withdrawing nitro and cyano groups, which enhance acidity and direct further substitution reactions.

Propiedades

IUPAC Name |

3-bromo-2-cyano-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2O4/c9-5-1-2-6(11(14)15)7(8(12)13)4(5)3-10/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQWIJJVNDEKIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nitration-Bromination-Cyanation Sequence

This approach prioritizes nitration early to leverage its strong electron-withdrawing effects for subsequent bromination and cyanation:

| Step | Reaction Type | Reagents/Conditions | Yield | Purpose |

|---|---|---|---|---|

| 1 | Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 75–85% | Introduces nitro group at position 6 |

| 2 | Bromination | Br₂/FeBr₃, 45°C, 1 h | 60–70% | Adds bromine at position 3 |

| 3 | Cyanation | CuCN/DMF, 120°C, 12 h | 50–55% | Substitutes bromide with cyano group |

- Nitration at low temperatures minimizes byproducts like dinitro derivatives.

- Bromination requires FeBr₃ as a Lewis acid to direct electrophilic substitution.

- Cyanation via Rosenmund-von Braun reaction faces steric hindrance from nitro and carboxyl groups, necessitating extended reaction times.

Carboxylation-Nitration Functionalization

Starting from 3-bromo-2-cyano-6-nitrobenzaldehyde, this method oxidizes the aldehyde to a carboxylic acid:

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Aldehyde Oxidation | KMnO₄/H₂SO₄, 80°C, 6 h | 82–88% |

| 2 | Purification | Recrystallization (EtOAc/hexane) | 95% |

- Oxidation with KMnO₄ under acidic conditions converts the aldehyde to a carboxylic acid without affecting nitro or cyano groups.

Directed Ortho-Metalation (DoM) Strategy

A modern approach using directing groups to control substitution patterns:

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Lithium-Halogen Exchange | n-BuLi, THF, -78°C | 90% |

| 2 | Cyanation | Zn(CN)₂/Pd(PPh₃)₄, 100°C, 24 h | 65% |

- DoM enables precise regiocontrol for cyanation at position 2.

- Transition-metal catalysis improves functional group tolerance compared to classical methods.

Industrial-Scale Considerations

For bulk production, continuous flow reactors enhance efficiency:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 12–24 h | 2–4 h |

| Yield | 50–60% | 70–75% |

| Purity | 90–92% | 96–98% |

- Flow systems reduce thermal degradation of nitro groups during exothermic steps.

- Automated pH control during workup minimizes side reactions.

Analytical Validation

Critical quality control metrics for final product:

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98% | HPLC (C18 column) |

| Residual Solvents | <50 ppm | GC-MS |

| Heavy Metals | <10 ppm | ICP-OES |

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-2-cyano-6-nitrobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used. The reactions are usually performed in solvents like ethanol or methanol.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide are used, often in acidic or basic aqueous solutions.

Major Products Formed

Substitution Reactions: Products include various substituted benzoic acids, depending on the nucleophile used.

Reduction Reactions: The major product is 3-Bromo-2-cyano-6-aminobenzoic acid.

Oxidation Reactions: The major product is 3-Bromo-2-carboxy-6-nitrobenzoic acid.

Aplicaciones Científicas De Investigación

3-Bromo-2-cyano-6-nitrobenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer agents.

Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-cyano-6-nitrobenzoic acid and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The bromine, cyano, and nitro groups can participate in various types of chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The following table compares 3-bromo-2-cyano-6-nitrobenzoic acid with structurally related benzoic acid derivatives:

Key Observations:

Electronic Effects: The cyano group in the target compound (position 2) is a stronger electron-withdrawing group than the methyl or fluorine substituents in analogs, leading to higher acidity (pKa ~1.5–2.5 estimated) compared to methyl-substituted derivatives (pKa ~2.5–3.5) .

Substituent Position : Bromine at position 3 (meta to the carboxylic acid) in the target compound may sterically hinder electrophilic substitution compared to bromine at position 2 (ortho) in 2-bromo-3-nitrobenzoic acid .

Fluorine vs. Nitro : The 6-nitro group in the target compound enhances resonance stabilization, whereas 3-bromo-6-fluoro-2-nitrobenzoic acid (CAS: 1805189-86-9) shows increased lipophilicity due to fluorine, making it more suitable for membrane penetration in drug design .

Q & A

Q. How can researchers optimize the synthesis of 3-bromo-2-cyano-6-nitrobenzoic acid while minimizing byproduct formation?

Methodological Answer: Synthetic routes often involve sequential functionalization of benzoic acid derivatives. For brominated analogs (e.g., 3-bromobenzoic acid), nitration and cyano-group introduction require careful control of reaction conditions. Use low-temperature nitration (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration, followed by cyanation via nucleophilic substitution with CuCN/KCN under inert atmosphere . Monitor intermediates via TLC or HPLC (≥95% purity thresholds recommended) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromine’s deshielding effect on aromatic protons). Use DMSO-d₆ to resolve acidic protons from the carboxylic group .

- IR : Confirm cyano (C≡N stretch ~2200 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M-H]⁻ expected for m/z ~299) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX) resolve structural ambiguities in this compound derivatives?

Methodological Answer: SHELX programs (e.g., SHELXL for refinement) enable precise determination of bond angles and torsional strain in nitro/cyano-substituted aromatics. For disordered bromine atoms, apply PART instructions and anisotropic displacement parameters. Validate models using R-factor convergence (<5%) and residual density maps . Pair with ORTEP-3 for graphical representation of thermal ellipsoids .

Q. What computational methods predict the electronic effects of substituents on the reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) assess substituent effects on electron-withdrawing groups (nitro, cyano) and their impact on aromatic ring electrophilicity. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack or further functionalization .

Q. How should researchers address contradictions in spectral data during structure elucidation?

Methodological Answer:

- Cross-Validation : Compare NMR/IR data with analogous compounds (e.g., 2-bromo-6-chlorobenzoic acid ).

- Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction to confirm substituent positions .

- Dynamic NMR : Detect conformational exchange broadening in crowded spectra (e.g., hindered rotation of nitro groups) .

Q. What strategies improve regioselectivity in further functionalization (e.g., Suzuki coupling) of this compound?

Methodological Answer:

- Protecting Groups : Temporarily protect the carboxylic acid (e.g., methyl ester formation) to direct coupling to the bromine site .

- Catalytic Systems : Use Pd(PPh₃)₄ with arylboronic acids in THF/water (80°C) for Suzuki-Miyaura coupling, leveraging the nitro group’s meta-directing influence .

Q. How does the stability of this compound vary under acidic/basic conditions?

Methodological Answer:

- Acidic Conditions : The nitro group stabilizes the aromatic ring, but prolonged exposure to strong acids (HCl, H₂SO₄) may hydrolyze the cyano group. Monitor via pH-controlled experiments (pH 2–6) .

- Basic Conditions : The carboxylic acid deprotonates, increasing solubility but risking nucleophilic aromatic substitution (e.g., OH⁻ attack on bromine). Use buffered solutions (pH 8–10) and low temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.